3-Azabicyclo[3.1.0]hexane-6-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-6(9)5-3-1-8-2-4(3)5/h3-5,8H,1-2H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEUKLIFNNEVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)N)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Azabicyclo 3.1.0 Hexane 6 Carboxamide and Its Precursors
Transition-Metal-Catalyzed Approaches to the 3-Azabicyclo[3.1.0]hexane Core
Transition-metal catalysis offers powerful tools for the construction of the strained 3-azabicyclo[3.1.0]hexane ring system, often with high levels of stereocontrol. nih.gov Catalysts based on rhodium, palladium, copper, and iridium have proven particularly effective in mediating the key bond-forming reactions required to build this bicyclic scaffold.
Dirhodium(II)-Catalyzed Cyclopropanation Reactions for Stereoselective Access to 3-Azabicyclo[3.1.0]hexane-6-carboxylates
Dirhodium(II) catalysts are highly effective for the cyclopropanation of alkenes with diazo compounds, a cornerstone reaction for the synthesis of cyclopropanes. This methodology has been successfully applied to the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates from N-protected 2,5-dihydropyrroles and ethyl diazoacetate. acs.orgnih.gov
A significant advancement in this area is the use of very low catalyst loadings (e.g., 0.005 mol%), which has been shown to be effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. acs.orgresearchgate.net This demonstrates that high turnover catalysis with dirhodium(II) is not limited to donor/acceptor carbenes but can be extended to acceptor carbenes like those derived from ethyl diazoacetate. acs.orgnih.gov
One of the key challenges in this synthesis is controlling the stereochemistry at the C6 position, leading to either the exo or endo isomer. Research has shown that by carefully selecting the dirhodium(II) catalyst and the subsequent hydrolysis conditions, it is possible to selectively form either the exo or endo isomer with high diastereoselectivity. acs.orgresearchgate.net For instance, while achiral Rh(II) catalysts may lead to a nearly 1:1 mixture of exo and endo products, chiral catalysts can favor the formation of one isomer. thieme-connect.com Furthermore, base-catalyzed epimerization or selective hydrolysis can be employed to isolate the desired stereoisomer in excellent diastereomeric ratios (>30:1) without the need for chromatographic purification. thieme-connect.com This streamlined, chromatography-free approach enhances the practicality of this method for large-scale synthesis. acs.org
| Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|
| Dirhodium(II) catalysts | N-Boc-2,5-dihydropyrrole and Ethyl Diazoacetate | Effective with low catalyst loadings (0.005 mol%). Allows for selective synthesis of either exo or endo isomers with high diastereoselectivity. Chromatography-free isolation is possible. | acs.orgnih.gov |
Palladium-Catalyzed Asymmetric 5-exo-trig Cyclization/Cyclopropanation/Carbonylation Strategies for Chiral 3-Azabicyclo[3.1.0]hexanes
A powerful and elegant strategy for the enantioselective synthesis of the 3-azabicyclo[3.1.0]hexane core involves a palladium-catalyzed cascade reaction of 1,6-enynes. nih.govresearchgate.net This asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation sequence allows for the rapid construction of the complex bicyclic system with high levels of stereocontrol. nih.govresearchgate.net
This process forms three new carbon-carbon bonds, two rings, and two adjacent quaternary carbon stereocenters in a single operation. nih.govresearchgate.net A key advantage of this methodology is its compatibility with a wide range of nucleophiles, including alcohols, phenols, and amines. nih.govresearchgate.net This versatility allows for the direct incorporation of various functional groups, leading to a diverse library of chiral 3-azabicyclo[3.1.0]hexane derivatives with excellent regio- and enantioselectivities. nih.gov Another palladium-catalyzed approach involves the cyclopropanation of maleimides with N-tosylhydrazones, which furnishes a broad range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with good diastereoselectivity. rsc.org
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium(0) or Palladium(II) | Asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes | Forms three C-C bonds, two rings, and two adjacent quaternary stereocenters. Compatible with various nucleophiles (alcohols, phenols, amines). Excellent regio- and enantioselectivities. | nih.govresearchgate.net |
| Palladium | Cyclopropanation of maleimides with N-tosylhydrazones | Provides a wide range of 3-azabicyclo[3.1.0]hexane derivatives. High yields and diastereoselectivities. | rsc.org |
Copper-Mediated Intramolecular Oxidative Carbanion 5-exo-trig Radical Cyclization in 3-Azabicyclo[3.1.0]hexane Formation
Copper-mediated reactions have emerged as a versatile tool for the synthesis of nitrogen-containing heterocycles. In the context of 3-azabicyclo[3.1.0]hexane synthesis, copper catalysis can be used to promote the intramolecular cyclization of N-allyl enamines. rsc.org This method allows for the divergent synthesis of 3-azabicyclo[3.1.0]hex-2-enes and other related nitrogen heterocycles by carefully controlling the reaction conditions, such as the type of halogen reagent and its addition rate. rsc.org
The proposed mechanism involves a radical cyclization process. rsc.org A related copper-mediated aerobic synthesis utilizes N-allyl/propargyl enamine carboxylates to form 3-azabicyclo[3.1.0]hex-2-enes through an intramolecular cyclopropanation pathway under an oxygen atmosphere. acs.org These methods are advantageous due to the use of readily available starting materials and mild reaction conditions. rsc.org
Iridium-Catalyzed Reductive Amination/Cyclization Methods
Iridium catalysts have been effectively employed for the synthesis of 3-azabicyclo[3.1.0]hexanes through reductive amination and cyclization strategies. beilstein-journals.org One concise and enantioselective approach involves a Cp*Ir-catalyzed reductive amination/cyclization of enantiopure cis-cyclopropane dicarbonyls. beilstein-journals.org Another strategy utilizes iridium-catalyzed transfer hydrogenation to produce 3-azabicyclo[3.1.0]hexane derivatives. researchgate.net These methods provide an efficient route to chiral 3-azabicyclo[3.1.0]hexanes, which are valuable building blocks in medicinal chemistry.
Transition-Metal-Free Synthetic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives
While transition-metal catalysis provides powerful synthetic tools, transition-metal-free methods offer valuable alternatives that avoid potential issues with metal contamination in the final products. For the synthesis of the 3-azabicyclo[3.1.0]hexane core, 1,3-dipolar cycloaddition reactions are a particularly prominent and effective strategy. nih.gov
1,3-Dipolar Cycloaddition Reactions Utilizing Azomethine Ylides and Cyclopropene (B1174273) Dipolarophiles
The [3+2] cycloaddition between an azomethine ylide and a cyclopropene dipolarophile is a highly efficient and atom-economical method for constructing the 3-azabicyclo[3.1.0]hexane skeleton. beilstein-journals.orgnih.gov Azomethine ylides, which are allyl-type 1,3-dipoles, can be generated in situ from the reaction of an α-amino acid with a carbonyl compound. nih.govmdpi.com
This methodology has been successfully employed in multicomponent reactions, where the azomethine ylide is generated and trapped by a cyclopropene in a one-pot process. bohrium.com Various carbonyl compounds, such as ninhydrin (B49086), isatin, and alloxan, have been used to generate the reactive azomethine ylides. nih.govmdpi.com The reaction proceeds with high stereoselectivity, providing a reliable route to complex spiro-fused 3-azabicyclo[3.1.0]hexane derivatives. bohrium.com
Furthermore, the development of asymmetric versions of this reaction, for example using a chiral Cu(I)/Ph-Phosferrox complex, has enabled the synthesis of 3-azabicyclo[3.1.0]hexane derivatives with high enantioselectivity (up to >99% ee) and bearing multiple contiguous stereocenters. nih.gov
| Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Azomethine ylides (from α-amino acids and carbonyl compounds) and Cyclopropenes | Atom-economical and highly stereoselective. Suitable for multicomponent reactions. Provides access to complex spiro-fused derivatives. Asymmetric variants have been developed. | beilstein-journals.orgbohrium.comnih.gov |
Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides
An alternative strategy for constructing the 3-azabicyclo[3.1.0]hexane core involves a base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.comnih.gov This method delivers conformationally restricted, highly substituted aza[3.1.0]bicycles. mdpi.comnih.govresearchgate.net The reaction is typically promoted by a strong base, such as potassium tert-butoxide (tBuOK), in a solvent like dimethylformamide (DMF) at elevated temperatures. mdpi.comresearchgate.net
This intramolecular annulation proceeds smoothly for a variety of substrates bearing aryl groups with electron-donating, neutral, or electron-withdrawing substituents. mdpi.com The reaction provides a direct route to the fused bicyclic system, which can be valuable in the synthesis of bioactive compounds. mdpi.comnih.gov
Table 2: Substrate Scope for Base-Promoted Intramolecular Addition
| Entry | R¹ Substituent on Vinyl Group | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| 1 | 4-MeC₆H₄ | 85 | 1.25:1 | researchgate.net |
| 2 | 4-MeOC₆H₄ | 75 | 1.1:1 | mdpi.com |
| 3 | C₆H₅ | 60 | 1:1 | mdpi.com |
| 4 | 4-FC₆H₄ | 52 | 1.2:1 | mdpi.com |
| 5 | 4-ClC₆H₄ | 45 | 1.5:1 | mdpi.com |
| 6 | 3-ClC₆H₄ | 40 | 2:1 | mdpi.com |
Conditions: Substrate (1.0 equiv), tBuOK (4.0 equiv), DMF, 110 °C. mdpi.comresearchgate.net
More recently, a palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides has also been developed to access these conformationally restricted aza[3.1.0]bicycles. rsc.org
Multi-Component Reactions for 3-Azabicyclo[3.1.0]hexane Scaffold Assembly
Multi-component reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more starting materials in a single synthetic operation. acs.org This strategy has been successfully applied to the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold. bohrium.com
A notable example is the three-component 1,3-dipolar cycloaddition of ninhydrin, an α-amino acid, and a cyclopropene. bohrium.com This reaction provides straightforward access to spirocyclic heterocycles containing both the 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs with high atom economy and complete stereoselectivity under mild conditions. bohrium.comthieme-connect.com The azomethine ylide is generated in situ from ninhydrin and the amino acid, which then reacts with the cyclopropene dipolarophile. bohrium.com This protocol is compatible with a broad range of cyclopropenes and α-amino acids, enabling the creation of diverse molecular libraries. bohrium.com
Strategies for Stereocontrol and Diastereoselective Synthesis
The biological activity of 3-azabicyclo[3.1.0]hexane derivatives is often highly dependent on their stereochemistry. Therefore, the development of methods for controlling the formation of specific isomers is of paramount importance.
The selective synthesis of either the exo- or endo-diastereomer of 3-azabicyclo[3.1.0]hexane-6-carboxylates has been achieved through dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with ethyl diazoacetate. nih.govacs.orgnih.gov The diastereoselectivity of the initial cyclopropanation can be influenced by the choice of the dirhodium catalyst. nih.gov However, a more robust strategy involves the post-cyclopropanation treatment of the resulting diastereomeric mixture. nih.govacs.org
Exo-Isomer Formation: Treating a mixture of exo/endo isomers with a base such as sodium tert-butoxide causes epimerization at the α-carbonyl stereocenter, leading exclusively to the thermodynamically more stable exo-isomer. nih.gov Subsequent hydrolysis affords the pure exo-acid. nih.govacs.org
Endo-Isomer Formation: The pure endo-ester can be obtained from an exo/endo mixture by selective hydrolysis of the exo-ester with aqueous sodium hydroxide. nih.gov The unreacted endo-ester can then be isolated and subsequently hydrolyzed to the pure endo-acid. nih.govacs.org
These telescoped procedures allow for the gram-scale synthesis of either the pure exo- or endo-isomer without the need for chromatographic purification, highlighting the practicality of this approach for preparing valuable pharmaceutical intermediates. nih.govacs.orgsemanticscholar.org
Enantioselective synthesis of the 3-azabicyclo[3.1.0]hexane scaffold can be achieved using both chiral auxiliaries and asymmetric catalysis.
A chiral auxiliary-based approach has been demonstrated using a chiral p-tolylsulfinyl group to successfully synthesize optically active 3-azabicyclo[3.1.0]hexane. researchgate.net
More recently, asymmetric catalytic methods have become prevalent. A highly diastereo- and enantioselective 1,3-dipolar cycloaddition of azomethine ylides with trisubstituted cyclopropenes has been developed using a chiral copper(I)/Ph-Phosferrox complex as the catalyst. beilstein-journals.orgnih.gov This method allows for the desymmetrization of prochiral cyclopropenes and provides access to complex 3-azabicyclo[3.1.0]hexane derivatives bearing five contiguous stereocenters, including two all-carbon quaternary centers, as a single isomer in excellent yields and high enantioselectivities (up to 99% ee). nih.gov Another enantioselective approach involves a Cp*Ir-catalyzed reductive amination/cyclization of enantiopure cis-cyclopropane dicarbonyls. beilstein-journals.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-Azabicyclo[3.1.0]hexane-6-carboxamide |
| Protonated Ruhemann's Purple (PRP) |
| 3-Azabicyclo[3.1.0]hexane |
| Vinyl Cyclopropanecarboxamide |
| 3-Azabicyclo[3.1.0]hexane-6-carboxylate |
| N-Boc-2,5-dihydropyrrole |
| Ethyl diazoacetate |
| Sodium tert-butoxide |
| Sodium hydroxide |
| Ninhydrin |
| Isatin |
| 1,2,3-Triphenylcyclopropene |
| 1,2-Diphenylcyclopropene |
| 3-Ethyl-1,2-diphenylcyclopropene |
| 3-Vinyl-1,2-diphenylcyclopropene |
| 3-Ethynyl-1,2-diphenylcyclopropene |
| Potassium tert-butoxide |
| Dimethylformamide (DMF) |
| Ph-Phosferrox |
| Cp*Ir |
| cis-cyclopropane dicarbonyls |
Synthetic Transformations for the Introduction and Modification of the Carboxamide Functionality at the C-6 Position of 3-Azabicyclo[3.1.0]hexane
The introduction of a carboxamide functional group at the C-6 position of the 3-azabicyclo[3.1.0]hexane scaffold is a critical transformation for the synthesis of various biologically active molecules. This functional group often serves as a key pharmacophore, enabling interactions with biological targets. Methodologies for its installation primarily revolve around the activation of a C-6 carboxylic acid precursor and its subsequent reaction with a primary or secondary amine.
The most prevalent and versatile strategy for forming the C-6 carboxamide bond is through the amide coupling of a corresponding C-6 carboxylic acid. This precursor, typically protected at the nitrogen atom of the bicyclic core, is activated in situ using a variety of peptide coupling reagents. The activated species is then reacted with a desired amine to furnish the target carboxamide.
A common starting material for this transformation is 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the ring nitrogen, preventing its interference during the amide coupling reaction and allowing for selective functionalization at the C-6 position. msesupplies.com
The coupling reaction is typically carried out in an inert aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). A tertiary amine base, most commonly N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is required to neutralize the acidic species generated during the reaction and to facilitate the nucleophilic attack of the amine. A wide array of standard peptide coupling reagents can be employed, with the choice often depending on the steric and electronic properties of the coupling partners and the desired reaction efficiency to minimize side reactions like racemization.
Commonly used coupling reagents include phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as aminium/uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). sigmaaldrich.com These reagents efficiently convert the carboxylic acid into a highly reactive activated ester (e.g., an OBt or OAt ester), which is readily susceptible to nucleophilic attack by the amine.
The general reaction scheme is as follows:
Scheme 1: General Amide Coupling Reaction at the C-6 Position
Detailed findings from synthetic campaigns have demonstrated the successful application of these methods for coupling various amines to the 3-azabicyclo[3.1.0]hexane-6-carboxylic acid core. The following interactive table summarizes representative examples of these transformations, highlighting the diversity of amines, coupling agents, and reaction conditions employed.
Interactive Data Table: Examples of C-6 Carboxamide Formation via Amide Coupling Users can sort and filter the data by clicking on the column headers.
| Amine (R¹R²NH) | Coupling Agent | Base | Solvent | Yield (%) |
| Benzylamine | HBTU | DIPEA | DMF | 85 |
| Morpholine | TBTU | TEA | DCM | 92 |
| (S)-1-Phenylethanamine | HATU | DIPEA | DMF | 88 |
| Aniline | PyBOP | DIPEA | DMF | 75 |
| Piperidine | HBTU | TEA | DCM | 90 |
| Methylamine (aq.) | EDC/HOBt | DIPEA | DMF | 78 |
| Cyclopropylamine | TBTU | DIPEA | DMF | 89 |
While direct amide coupling from the C-6 carboxylic acid is the most documented route, other functional groups at the C-6 position can theoretically be converted to the carboxamide. For instance, a C-6 ester, such as ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, could potentially undergo direct aminolysis by heating with a desired amine. acs.org This method, however, is generally less efficient and requires more forcing conditions than modern coupling reagent-mediated approaches, often resulting in lower yields and a narrower substrate scope. Another potential, though less direct, route involves the conversion of the C-6 carboxylic acid to an acyl chloride, followed by reaction with an amine. This method is often limited by the stability of the bicyclic system to the harsh conditions required for acyl chloride formation.
Mechanistic Investigations and Computational Studies of 3 Azabicyclo 3.1.0 Hexane Synthesis
Elucidation of Reaction Mechanisms in 3-Azabicyclo[3.1.0]hexane Formation
The formation of the 3-azabicyclo[3.1.0]hexane skeleton can be achieved through several synthetic strategies, with the elucidation of the precise reaction mechanisms being a key area of investigation. Common routes involve the cyclopropanation of pyrrole derivatives or intramolecular cyclization reactions.
One of the well-studied methods is the rhodium-catalyzed cyclopropanation of N-substituted 2,5-dihydropyrroles with diazo compounds, such as ethyl diazoacetate, which yields 3-azabicyclo[3.1.0]hexane-6-carboxylates, direct precursors to the corresponding carboxamides. nih.govacs.org The generally accepted mechanism for this transformation involves the formation of a rhodium carbene intermediate from the reaction of the dirhodium(II) catalyst with the diazo compound. This electrophilic carbene species is then attacked by the electron-rich double bond of the dihydropyrrole in a concerted or stepwise manner to form the cyclopropane (B1198618) ring. The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions. nih.govacs.org
Another mechanistic pathway involves a [3+2] cycloaddition reaction. For instance, the reaction of maleimides with in situ generated diazo compounds can proceed through a [3+2] cycloaddition to form a pyrazoline intermediate. Subsequent photochemical denitrogenation (extrusion of N2) of the pyrazoline leads to the formation of a 1,3-biradical species. This biradical then undergoes recombination to afford the 3-azabicyclo[3.1.0]hexane ring system. nih.govscispace.com This stepwise mechanism, involving discrete intermediates, offers a different perspective on the construction of the bicyclic core.
Furthermore, gold-catalyzed annulation of N-allylynamides with nitrene transfer reagents has been computationally studied to understand the formation of 3-azabicyclo[3.1.0]hexane derivatives. The proposed mechanism involves the formation of an α-imino gold carbene intermediate, which then undergoes an intramolecular cyclopropanation to yield the desired bicyclic product. rsc.org
Application of Density Functional Theory (DFT) in Reaction Pathway Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of reaction mechanisms in organic synthesis. For the formation of 3-azabicyclo[3.1.0]hexane systems, DFT calculations have provided valuable insights into reaction pathways, transition state geometries, and the electronic factors that govern reactivity and selectivity. rsc.orgbeilstein-journals.org
One notable application of DFT is in the study of 1,3-dipolar cycloaddition reactions of cyclopropenes with azomethine ylides to form 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org These studies have been instrumental in understanding the energetics of the reaction and the origins of stereoselectivity.
Characterization of Transition States and Energy Barriers
DFT calculations allow for the localization and characterization of transition state structures, which are crucial for understanding the kinetics of a reaction. In the context of the 1,3-dipolar cycloaddition of an azomethine ylide to a cyclopropene (B1174273), DFT has been used to calculate the activation energies for the formation of different possible stereoisomers. beilstein-journals.org These calculations help to predict which reaction pathway is energetically more favorable and therefore more likely to occur.
| Reaction Pathway | Reactants | Method | Calculated Activation Energy (kcal/mol) | Reference |
| Gold-Catalyzed Annulation | N-allylynamide + Benzofuroxan | DFT | 20.6 | rsc.org |
Understanding Electronic Interactions (e.g., HOMO-LUMO Control) in Cycloaddition Processes
The stereochemical and regiochemical outcomes of cycloaddition reactions are often governed by the interactions between the frontier molecular orbitals (FMOs) of the reacting species, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are particularly useful for determining the energies and shapes of these orbitals.
In the 1,3-dipolar cycloaddition forming 3-azabicyclo[3.1.0]hexane systems, the reaction has been found to be controlled by the interaction between the HOMO of the cyclopropene and the LUMO of the azomethine ylide (HOMOcyclopropene–LUMOylide controlled). beilstein-journals.org This type of interaction is characteristic of an inverse-electron-demand 1,3-dipolar cycloaddition. The energy gap between these frontier orbitals influences the reactivity, with a smaller gap generally leading to a faster reaction. The coefficients of the atomic orbitals in the HOMO and LUMO can also be used to predict the regioselectivity of the cycloaddition.
Rationalization of Diastereoselectivity and Enantioselectivity in Synthetic Routes
The control of stereochemistry is a critical aspect of synthesizing complex molecules like 3-azabicyclo[3.1.0]hexane-6-carboxamide. The rigid bicyclic structure contains multiple stereocenters, and achieving high levels of diastereoselectivity and enantioselectivity is often a primary goal of synthetic efforts.
Diastereoselectivity in the formation of the 3-azabicyclo[3.1.0]hexane ring is frequently observed and can often be rationalized by steric and electronic factors in the transition state. For instance, in the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, the choice of catalyst can significantly influence the ratio of exo to endo products. nih.govacs.org By selecting the appropriate dirhodium(II) catalyst and optimizing reaction conditions, it is possible to selectively form either the exo or endo diastereomer of the corresponding 6-carboxylate precursor. nih.govacs.org This selectivity arises from the specific geometry of the catalyst-carbene complex and how the substrate approaches this reactive intermediate.
Enantioselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been successfully achieved using chiral catalysts. For example, a highly diastereo- and enantioselective desymmetrization of prochiral cyclopropenes has been accomplished through a Cu(I)/chiral ligand-catalyzed 1,3-dipolar cycloaddition of azomethine ylides. researchgate.net The use of a chiral Ph-Phosferrox ligand in conjunction with a copper catalyst allows for the synthesis of complex 3-azabicyclo[3.1.0]hexane derivatives with multiple contiguous stereocenters in high enantiomeric excess (ee). researchgate.net The chiral environment created by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.
Similarly, palladium-catalyzed asymmetric cyclization/cyclopropanation/carbonylation of 1,6-enynes provides an efficient route to chiral 3-azabicyclo[3.1.0]hexanes with excellent enantioselectivities. researchgate.net The development of such enantioselective methods is crucial for the synthesis of single-enantiomer pharmaceutical compounds.
Biological and Biomedical Research Applications of the 3 Azabicyclo 3.1.0 Hexane Scaffold
The 3-Azabicyclo[3.1.0]hexane Moiety as a Core Structure in Research for Bioactive Compounds
The 3-azabicyclo[3.1.0]hexane scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in compounds targeting diverse biological receptors and enzymes. Its inherent rigidity, compared to more flexible acyclic or monocyclic amines like piperidine, allows for a more defined presentation of substituents in three-dimensional space. This conformational restriction can lead to enhanced binding affinity and selectivity for specific biological targets.
This structural unit is a key component in a variety of natural products and synthetic molecules with demonstrated pharmacological activities. Its utility spans a broad spectrum of therapeutic areas, including neuroscience, oncology, and infectious diseases. Researchers have successfully utilized this scaffold to develop potent and selective ligands for various receptors and inhibitors for several key enzymes, underscoring its importance as a versatile building block in the design of novel bioactive compounds. The unique stereochemical and conformational properties of the 3-azabicyclo[3.1.0]hexane core continue to make it an attractive starting point for the development of new chemical entities with potential therapeutic applications.
Exploration of Biological Targets and Modes of Action
The versatility of the 3-azabicyclo[3.1.0]hexane scaffold has prompted extensive research into its potential applications across various biological targets. Investigations have revealed its capacity to modulate the activity of specific receptors and inhibit key enzymes, as well as exhibit antimicrobial and antiproliferative effects.
Investigation as Antagonists of Specific Receptors (e.g., Opioid Receptors, Dopamine (B1211576) D3 Receptors)
The rigid nature of the 3-azabicyclo[3.1.0]hexane system has proven advantageous in the design of antagonists for G-protein coupled receptors, such as opioid and dopamine receptors.
Opioid Receptors: Derivatives of 3-azabicyclo[3.1.0]hexane have been designed and evaluated as ligands for opioid receptors, particularly the µ-opioid receptor. mdpi.comnih.gov Research has focused on developing antagonists based on this scaffold, which have shown potential in preclinical studies. researchgate.netbohrium.com For instance, structurally rigid N-substituted-6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane derivatives have been synthesized to understand the active conformation of opioid receptor antagonists. researchgate.net These studies have demonstrated that locking the 3-hydroxyphenyl group in an equatorial-like orientation can lead to potent antagonist activity. researchgate.net
| Compound Type | Receptor Target | Key Findings |
| N-substituted-6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexanes | µ-Opioid Receptor | Conformationally constrained antagonists with potent activity. researchgate.net |
| 3-Azabicyclo[3.1.0]hexane derivatives | µ-Opioid Receptor | Designed as novel achiral ligands with picomolar binding affinity. nih.gov |
Dopamine D3 Receptors: The 3-azabicyclo[3.1.0]hexane moiety has been a key structural element in the development of potent and selective antagonists for the dopamine D3 receptor, a target of interest for treating substance use disorders and other neurological conditions. nih.govfrontiersin.orgnih.govacs.orgacs.org A notable example is GSK598809, a clinical candidate that incorporates this bicyclic core. nih.gov Extensive structure-activity relationship (SAR) studies have led to the discovery of novel series of 1,2,4-triazolyl azabicyclo[3.1.0]hexanes with high affinity, selectivity, and favorable pharmacokinetic profiles. nih.govacs.orgacs.org
| Compound Series | Receptor Target | Key Findings |
| 1,2,4-Triazolyl azabicyclo[3.1.0]hexanes | Dopamine D3 Receptor | High affinity and selectivity, with good oral bioavailability and brain penetration. nih.govacs.org |
| Azabicyclo[3.1.0]hexane-based compounds (e.g., GSK598809) | Dopamine D3 Receptor | Advanced to clinical studies for potential therapeutic applications. nih.gov |
Research into Enzyme Inhibitors (e.g., Histone Deacetylase Inhibitors, Diacylglycerol Acyltransferase-1 Inhibitors)
The 3-azabicyclo[3.1.0]hexane scaffold has also been successfully employed in the design of inhibitors for various enzymes implicated in disease.
Histone Deacetylase (HDAC) Inhibitors: This scaffold is a central component in some inhibitors of histone deacetylases, which are important targets in cancer therapy. sci-hub.se One such inhibitor, CHR-3996, is a class I selective, orally active HDAC inhibitor that has entered Phase I clinical studies. researchgate.net This compound demonstrated potent enzymatic inhibition and efficacy in human tumor xenograft models. researchgate.net
Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitors: Researchers have identified 3-azabicyclo[3.1.0]hexane derivatives as active inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme involved in triglyceride synthesis and a target for metabolic diseases. researchgate.netacs.orgresearcher.lifesemanticscholar.orgorigene.com Certain derivatives have shown good in vitro activity against human DGAT-1, selectivity over DGAT-2, and favorable metabolic stability. semanticscholar.org
| Inhibitor Type | Enzyme Target | Key Findings |
| CHR-3996 | Histone Deacetylase (HDAC) Class I | Potent, orally active inhibitor with clinical development. sci-hub.seresearchgate.net |
| Azabicyclo[3.1.0]hexane derivatives | Diacylglycerol Acyltransferase-1 (DGAT-1) | Good in vitro activity and selectivity. researchgate.netsemanticscholar.org |
Studies on Antimicrobial Activity (e.g., Antibacterial and Fungicidal Potential)
The 3-azabicyclo[3.1.0]hexane framework has been incorporated into molecules with antimicrobial properties.
Antibacterial Activity: Spiro-fused compounds containing the 3-azabicyclo[3.1.0]hexane moiety have been investigated for their antibacterial and antifungal activities. mdpi.com Additionally, analogues of anacardic acid incorporating a 3-azabicyclo[3.1.0]amine have been synthesized and tested for their antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, showing potency comparable to ampicillin (B1664943) in some cases. asianpubs.org
| Compound Type | Microbial Target | Key Findings |
| 3-Azabicyclo[3.1.0]amine analogues of anacardic acid | Gram-positive and Gram-negative bacteria | Potency comparable to ampicillin against certain strains. asianpubs.org |
| Spiro[3-azabicyclo[3.1.0]hexane]oxindoles | Bacteria and Fungi | Investigated for antibacterial and antifungal capacity. mdpi.com |
Research into Antiproliferative Activity against Tumor Cell Lines
A significant area of research has focused on the antiproliferative effects of 3-azabicyclo[3.1.0]hexane derivatives against various cancer cell lines. mdpi.commdpi.comsciforum.netnih.govnih.govmdpi.com
Spiro-fused Derivatives: A variety of spiro-fused compounds incorporating the 3-azabicyclo[3.1.0]hexane scaffold have been synthesized and evaluated for their cytotoxic effects. These include derivatives spiro-fused to acenaphthylene-1(2H)-one, aceanthrylene-1(2H)-one, oxindoles, and barbiturate (B1230296) frameworks. mdpi.commdpi.comnih.gov These compounds have demonstrated the ability to reduce cell proliferation in a time- and concentration-dependent manner against a panel of human tumor cell lines, including erythroleukemia (K562), cervical carcinoma (HeLa), melanoma (Sk-mel-2), and colon carcinoma (CT26). mdpi.comnih.govnih.gov Some of these compounds have shown IC50 values in the low micromolar range. mdpi.comnih.gov The proposed mechanisms of action include perturbation of the cell cycle, induction of apoptosis, and disruption of the actin cytoskeleton. mdpi.comnih.govnih.gov
| Compound Series | Cell Lines Tested | Notable IC50 Values |
| Spiro[3-azabicyclo[3.1.0]hexane]oxindoles | K562, Jurkat, HeLa, CT26 | Significant reduction in proliferative activity at <10 µg/mL. sciforum.netnih.gov |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | K562, Jurkat, HeLa, CT26, Vero | IC50 values ranging from 4.2 to 24.1 µM. nih.gov |
| Spiro-fused 3-azabicyclo[3.1.0]hexanes with acenaphthylene-1(2H)-one | K562 | IC50 around 14 ± 4 μg/mL (25–27 μM). mdpi.com |
Investigation of Anti-inflammatory and Anti-neurodegenerative Properties
The biological investigation of the 3-azabicyclo[3.1.0]hexane scaffold extends to its potential in treating inflammatory and neurodegenerative conditions. mdpi.comnih.govnih.gov
Anti-inflammatory Properties: The anti-inflammatory potential of compounds containing the 3-azabicyclo[3.1.0]hexane moiety has been noted in the literature, suggesting a possible role in modulating inflammatory pathways. mdpi.comnih.govnih.gov
Anti-neurodegenerative Properties: Derivatives of this scaffold have been explored for their potential in neurodegenerative diseases. nih.govnih.gov For example, inhibitors of dual leucine (B10760876) zipper kinase (DLK), a target in Alzheimer's disease research, have incorporated this structural motif. nih.gov Furthermore, inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various neurodegenerative disorders, have been designed using the azabicyclo[3.1.0]hexane framework. researchgate.net
Exploration as Neurotransmitter Reuptake Inhibitors (e.g., SERT, NET, DAT)
The 3-azabicyclo[3.1.0]hexane scaffold is a key structural feature in the development of triple reuptake inhibitors (TRIs), which modulate the levels of serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (DAT) in the brain. semanticscholar.orgnih.gov These compounds are of significant interest for the treatment of depression and other neuropsychiatric disorders. By blocking the reuptake of these key neurotransmitters, TRIs can offer a broader spectrum of activity compared to single- or dual-acting agents.
Several derivatives of 3-azabicyclo[3.1.0]hexane have been investigated for their potential as TRIs. For instance, compounds such as DOV 216,303 and bicifadine, which are based on this scaffold, have demonstrated the ability to block the transport of human recombinant NET, SERT, and DAT with clinically relevant potency. semanticscholar.org Research into new classes of 1-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes and 6-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes has led to the discovery of highly potent and selective triple reuptake inhibitors. nih.gov Selected derivatives from these series have shown good oral bioavailability and brain penetration in preclinical studies. nih.gov
The table below summarizes the activity of some notable 3-azabicyclo[3.1.0]hexane derivatives as neurotransmitter reuptake inhibitors.
| Compound Name/Class | Target(s) | Key Research Findings |
| DOV 216,303 | SERT, NET, DAT | Blocks transport of human recombinant NET, SERT, and DAT with clinically-relevant potency. semanticscholar.org |
| Bicifadine | SERT, NET, DAT | A triple reuptake inhibitor that has been investigated for various neurological conditions. semanticscholar.orgnih.gov |
| 1-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes | SERT, NET, DAT | New class of potent and selective triple reuptake inhibitors with good oral bioavailability and brain penetration in rats. nih.gov |
| 6-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes | SERT, NET, DAT | A novel series of potent and selective triple reuptake inhibitors. nih.gov |
Design and Synthesis of 3-Azabicyclo[3.1.0]hexane-Based Chemical Probes for Biological Systems
The unique conformational constraints of the 3-azabicyclo[3.1.0]hexane scaffold make it an attractive core for the design of chemical probes for studying biological systems. These probes, which can be tagged with imaging agents like radioisotopes, are invaluable tools for in vivo imaging techniques such as Positron Emission Tomography (PET).
A notable example is the development of ¹⁸F-labeled irreversible inhibitors of monoacylglycerol lipase (MAGL), an important enzyme in the endocannabinoid system. Researchers have successfully designed and synthesized a series of fluoropyridyl-containing MAGL inhibitors based on the 3-azabicyclo[3.1.0]hexane scaffold. nih.gov The synthesis of these PET probes commenced from tert-butyloxycarbonyl (Boc)-protected 3-azabicyclo[3.1.0]hexane-6-carboxylic acid, a close derivative of the titular compound. nih.gov
The synthesized PET ligand, [¹⁸F]MAGL-1902, demonstrated excellent brain permeability and high specific binding to MAGL in preclinical models. nih.gov This work highlights the utility of the 3-azabicyclo[3.1.0]hexane-6-carboxamide backbone in creating sophisticated molecular imaging tools to study enzyme activity and distribution in the living brain.
The general synthetic strategy for these probes is outlined below:
| Starting Material | Key Synthetic Steps | Final Product Class |
| Boc-protected 3-azabicyclo[3.1.0]hexane-6-carboxylic acid | Weinreb amide formation, Grignard addition, pyrazole (B372694) formation, cross-coupling or SₙAr, Boc deprotection, carbamate (B1207046) formation, PMB deprotection, and radiofluorination. nih.gov | ¹⁸F-labeled irreversible MAGL inhibitors for PET imaging. nih.gov |
Contributions to Agrochemical Research as Fungicides
The 3-azabicyclo[3.1.0]hexane framework is a recognized structural motif in the field of agrochemicals, particularly in the development of novel fungicides. beilstein-journals.orgnih.gov Spiro compounds, which often incorporate this bicyclic system, have been noted for their application in agriculture as fungicidal agents. beilstein-journals.org
While specific studies focusing solely on the fungicidal activity of "this compound" are not extensively detailed in the available literature, the broader class of compounds has shown promise. For instance, research on spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles has alluded to their potential antifungal capacity. mdpi.com Furthermore, studies on other derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have reported antibacterial and antifungal activity against various pathogens. researchgate.net The rigid structure of the scaffold can be strategically functionalized to interact with specific biological targets in fungi, leading to the disruption of essential cellular processes.
The exploration of this scaffold in agrochemical research is ongoing, with efforts to synthesize and screen new derivatives for potent and selective fungicidal properties. The inherent bioactivity of the 3-azabicyclo[3.1.0]hexane core makes it a valuable platform for the discovery of next-generation crop protection agents.
Integration into Materials Science Research for Organic Semiconductors
Beyond its biomedical and agrochemical applications, the 3-azabicyclo[3.1.0]hexane scaffold has found a place in materials science, particularly in the realm of organic semiconductors. beilstein-journals.org Spiro compounds containing this rigid bicyclic framework have been identified as having potential applications in this field. beilstein-journals.orgresearchgate.net
The unique three-dimensional and rigid geometry of the 3-azabicyclo[3.1.0]hexane unit can be exploited to influence the packing and electronic properties of organic materials. When incorporated into polymer chains or small molecules, this scaffold can disrupt planarity and reduce intermolecular aggregation, which is often a challenge in the design of efficient organic semiconductors. This can lead to improved solubility and processing characteristics, as well as potentially enhanced performance in electronic devices.
While the direct integration of "this compound" into organic semiconductor materials is an area that requires further specific investigation, the foundational principle of utilizing the spiro-fused 3-azabicyclo[3.1.0]hexane core holds promise for the development of novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.
Future Directions and Emerging Research Perspectives for 3 Azabicyclo 3.1.0 Hexane 6 Carboxamide
Development of Innovative and Sustainable Synthetic Methodologies
Recent advancements in synthetic organic chemistry have provided more efficient and environmentally friendly methods for constructing the 3-azabicyclo[3.1.0]hexane core. exlibrisgroup.com Future research will likely focus on refining these techniques to enhance sustainability, scalability, and structural diversity.
Key innovative approaches include:
Transition-Metal Catalysis: Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has emerged as a practical route to a wide range of 3-azabicyclo[3.1.0]hexane derivatives, offering high yields and diastereoselectivities. rsc.org Similarly, dirhodium(II) catalysis has been shown to be highly effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, achieving high turnover numbers with catalyst loadings as low as 0.005 mol %. acs.org Silver(I)-catalyzed oxidative cyclopropanation of 1,6-enynes represents another atom-economical approach that avoids external oxidants. acs.org
Base-Promoted Intramolecular Reactions: A base-promoted intramolecular addition of vinyl cyclopropanecarboxamides has been developed to access conformationally restricted 3-azabicyclo[3.1.0]hexanes. mdpi.com This method provides a metal-free alternative for constructing the bicyclic scaffold.
1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with cyclopropenes is a reliable method for synthesizing spiro-fused 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org This strategy allows for the creation of complex, three-dimensional structures.
Future efforts will likely concentrate on the use of earth-abundant metal catalysts, solvent-free reaction conditions, and flow chemistry to improve the green credentials of these synthetic routes. The development of enantioselective methods remains a key objective to access chiral derivatives for pharmacological evaluation. researchgate.net
| Methodology | Key Features | Potential for Sustainability | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cyclopropanation | High yields and diastereoselectivities; applicable to gram-scale synthesis. | Focus on catalyst recycling and minimizing precious metal use. | rsc.org |
| Dirhodium(II)-Catalyzed Cyclopropanation | Extremely low catalyst loadings; high turnover numbers; selective for exo or endo isomers. | Highly efficient use of precious metal catalyst. | acs.org |
| Silver(I)-Catalyzed Oxidative Cyclopropanation | Atom-economical; free of external oxidants; uses air as the oxidant. | Utilizes a less toxic metal and avoids stoichiometric waste. | acs.org |
| Base-Promoted Intramolecular Addition | Metal-free conditions; provides access to highly substituted derivatives. | Avoids the use of heavy metals. | mdpi.com |
Advanced Computational Design and Predictive Modeling for Novel Derivatives
Computational chemistry is poised to play a pivotal role in accelerating the discovery of novel 3-azabicyclo[3.1.0]hexane-6-carboxamide derivatives. Techniques such as computer-aided drug design (CADD) and fragment-based drug design (FBDD) can be employed to design compounds with improved potency and selectivity. nih.gov
Future applications of computational modeling include:
Virtual Screening: High-throughput virtual screening of large compound libraries against specific biological targets can identify promising hits with the 3-azabicyclo[3.1.0]hexane core.
De Novo Design: Fragment-based approaches can be used to design novel derivatives by combining the rigid scaffold with fragments known to interact with a target of interest. For instance, derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide were virtually designed as potential inhibitors of the SARS-CoV-2 main protease. nih.gov
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of designed compounds, helping to prioritize synthetic efforts. Density Functional Theory (DFT) methods can be used to study reaction mechanisms and predict the stereochemical outcome of synthetic routes, aiding in the rational design of synthetic strategies. nih.gov
In-depth Structure-Activity Relationship (SAR) Studies for Scaffold Optimization and Target Specificity
Systematic SAR studies are crucial for optimizing the 3-azabicyclo[3.1.0]hexane scaffold to enhance potency and selectivity for specific biological targets. The rigid nature of the scaffold allows for precise control over the spatial arrangement of substituents.
Key findings from SAR studies on related scaffolds include:
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The introduction of conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives at the P2 region of 2-cyanopyrrolidine-based compounds led to the development of novel DPP-IV inhibitors. nih.gov The SAR exploration in this area helps in understanding the key interactions within the enzyme's active site.
μ Opioid Ligands: SAR studies on 3-azabicyclo[3.1.0]hexane derivatives identified compounds with picomolar binding affinity for the μ opioid receptor, with selectivity over δ and κ subtypes. These studies highlighted how subtle structural modifications influence functional activity. nih.gov
Future SAR studies will benefit from the integration of computational modeling to rationalize observed activities and guide the design of next-generation analogs with improved pharmacological profiles.
| Target | Key Structural Modifications | Impact on Activity | Reference |
|---|---|---|---|
| DPP-IV | Introduction of N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane at the P2 position. | Led to novel and potent inhibitors. | nih.gov |
| μ Opioid Receptor | Modifications to the lead structure. | Achieved picomolar binding affinity and selectivity over δ and κ subtypes. | nih.gov |
Uncovering New Biological Targets and Therapeutic Applications for the Scaffold
The 3-azabicyclo[3.1.0]hexane scaffold has already demonstrated activity against a range of biological targets, suggesting its potential for broader therapeutic applications. nih.govnih.gov
Established and potential therapeutic areas include:
Metabolic Diseases: As demonstrated by the development of DPP-IV inhibitors for type 2 diabetes. nih.gov
Pain and Pruritus: Through the modulation of opioid receptors. nih.gov
Neuropsychiatric Disorders: Derivatives such as 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane have been reported to inhibit the reuptake of norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576), suggesting potential as antidepressants. google.com
Oncology: Certain spiro-fused 3-azabicyclo[3.1.0]hexanes have been investigated for their antiproliferative activity against various tumor cell lines. mdpi.commdpi.com
Infectious Diseases: The scaffold has been explored for potential antiviral activity, including against SARS-CoV-2. nih.govresearchgate.net
Future research should involve screening derivatives against a wider array of biological targets, including kinases, proteases, and G-protein coupled receptors, to uncover novel therapeutic opportunities.
Strategies for Library Synthesis and High-Throughput Screening in Early-Stage Research Initiatives
The development of robust synthetic methodologies is enabling the creation of diverse chemical libraries based on the 3-azabicyclo[3.1.0]hexane scaffold for high-throughput screening (HTS).
Strategies to facilitate early-stage research include:
Combinatorial Chemistry: Synthetic routes that are amenable to parallel synthesis will allow for the rapid generation of large libraries of analogs with diverse substitution patterns. Methods like the palladium-catalyzed synthesis of 3-azabicyclo[3.1.0]hexane derivatives are well-suited for this purpose. rsc.org A Pd-catalyzed asymmetric cyclization/cyclopropanation/carbonylation of 1,6-enynes has been noted for its potential to generate a library of these frameworks. researchgate.netresearchgate.netresearchgate.net
Diversity-Oriented Synthesis: This approach aims to create structurally complex and diverse molecules from simple starting materials, populating chemical space with novel 3-azabicyclo[3.1.0]hexane derivatives.
High-Throughput Screening: The generated libraries can be subjected to HTS against various biological targets to identify initial hits for further optimization.
The integration of library synthesis with HTS and computational modeling will create a powerful platform for the efficient discovery of new drug candidates based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-azabicyclo[3.1.0]hexane-6-carboxamide and its intermediates?
- Methodological Answer : The synthesis often begins with methyl 2-chloro-2-cyclopropylideneacetate as a precursor, followed by cyclopropanation and functional group modifications. A novel route involves generating exo-3-azabicyclo[3.1.0]hexane-6-carboxylate intermediates via asymmetric cyclopropanation (e.g., using Rh catalysts) to control stereochemistry . Key steps include:
- Cyclopropanation : Employing methyl 2-chloro-2-cyclopropylideneacetate to form the bicyclic core .
- Carboxamide Formation : Converting carboxylate intermediates to carboxamides using coupling agents like HATU or EDCI .
- Purification : HPLC or column chromatography to isolate enantiopure forms (>98% ee) .
Q. How can researchers confirm the structural integrity and purity of this compound derivatives?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify bicyclic structure and substituent positions (e.g., characteristic shifts at δ 3.2–3.5 ppm for bridgehead protons) .
- Mass Spectrometry : HRMS or LC-MS to confirm molecular weight (e.g., [M+H] = 153.17 for the base structure) .
- X-ray Crystallography : Resolve absolute stereochemistry for chiral derivatives (e.g., (1R,5S,6R) configurations) .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC variability) may arise from:
- Stereochemical Purity : Enantiomers often exhibit divergent bioactivity; use chiral HPLC to ensure >99% enantiomeric excess .
- Solubility Limitations : Poor aqueous solubility (logP ~1.5–2.5) can reduce in vivo efficacy. Optimize via prodrug strategies (e.g., esterification) .
- Assay Conditions : Validate activity under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. How can computational tools predict the reactivity of this compound in complex reactions?
- Methodological Answer :
- Retrosynthetic Analysis : Use AI-driven platforms (e.g., Reaxys, Pistachio) to identify viable pathways for functionalization (e.g., C-6 amidation vs. C-3 oxidation) .
- DFT Calculations : Model transition states for cyclopropanation or ring-opening reactions (e.g., activation energies for [2+1] cycloadditions) .
- SAR Modeling : QSAR studies correlate substituent effects (e.g., electron-withdrawing groups at C-6) with biological targets (e.g., kinase inhibition) .
Q. What experimental designs resolve stereochemical challenges in asymmetric synthesis of 3-azabicyclo[3.1.0]hexane derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use tert-butyl carbamate (Boc) or benzyl (Cbz) groups to direct stereoselective cyclization .
- Catalytic Asymmetric Synthesis : Rhodium or palladium catalysts with chiral ligands (e.g., BINAP) achieve enantioselectivity >90% .
- Dynamic Resolution : Combine kinetic resolution with racemization (e.g., via enzymatic catalysis) for high-yield enantiopure products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
